![molecular formula C10H13NO3S B15253759 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₃NO₃S. This compound is characterized by the presence of a furan ring, a thiomorpholine ring, and an aldehyde group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with thiomorpholine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-[3-(Carboxymethyl)thiomorpholin-4-yl]furan-2-carboxylic acid.
Reduction: 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-Hydroxymethylfurfural: Contains a furan ring and an aldehyde group but lacks the thiomorpholine moiety.
Uniqueness
5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde is unique due to the presence of both a furan ring and a thiomorpholine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-8-7-15-4-3-11(8)10-2-1-9(6-13)14-10/h1-2,6,8,12H,3-5,7H2 |
InChI Key |
GSRIWSVDAJAYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B15253694.png)
![5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one](/img/structure/B15253697.png)
![5-[Methyl(oxan-4-yl)amino]furan-2-carbaldehyde](/img/structure/B15253700.png)
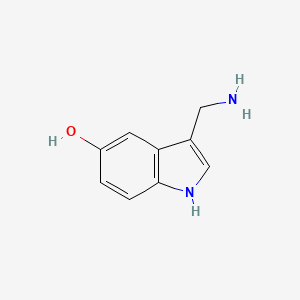
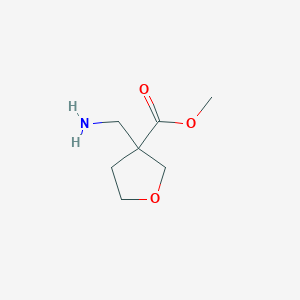
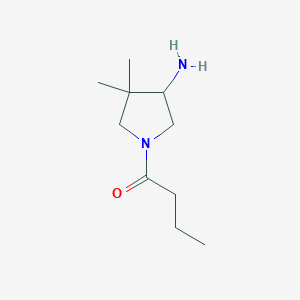
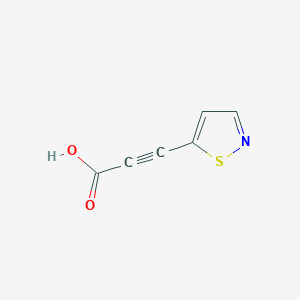
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

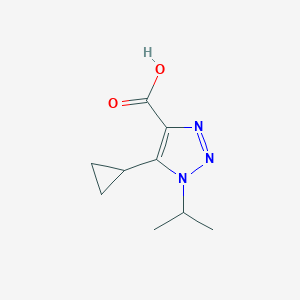
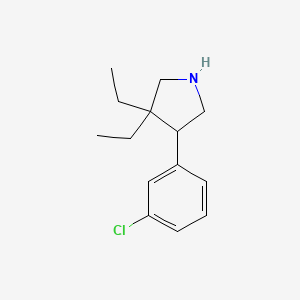
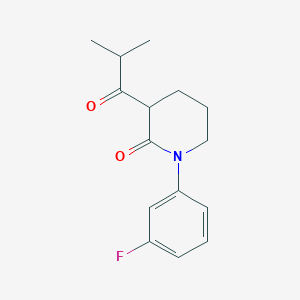
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
